molecular formula C17H32O4 B14372551 2,2'-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) CAS No. 90139-79-0

2,2'-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane)

Cat. No.: B14372551
CAS No.: 90139-79-0
M. Wt: 300.4 g/mol
InChI Key: QVVZXLZPMOMXGE-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by a propane-1,3-diyl linker. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) typically involves the reaction of 1,3-dihydroxypropane with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized dioxolane derivatives.

Scientific Research Applications

2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for diols in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) exerts its effects is primarily through its ability to stabilize reactive intermediates and protect functional groups during chemical reactions. The dioxolane rings provide a stable environment that prevents unwanted side reactions, making it an effective reagent in complex synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
  • 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Uniqueness

Compared to similar compounds, 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is unique due to its specific structural features that confer high stability and reactivity. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

90139-79-0

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane

InChI

InChI=1S/C17H32O4/c1-14(2)15(3,4)19-12(18-14)10-9-11-13-20-16(5,6)17(7,8)21-13/h12-13H,9-11H2,1-8H3

InChI Key

QVVZXLZPMOMXGE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)CCCC2OC(C(O2)(C)C)(C)C)(C)C)C

Origin of Product

United States

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